Sodium 2,2-dimethyldithiocarbazate
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Overview
Description
Sodium 2,2-dimethyldithiocarbazate is an organosulfur compound with the molecular formula C3H8N2NaS2 and a molecular weight of 159.23 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a white or pale yellow, water-soluble solid that serves as a precursor to various chemicals and has significant industrial relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,2-dimethyldithiocarbazate is typically synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction proceeds as follows:
CS2+HN(CH3)2+NaOH→NaS2CN(CH3)2+H2O
This reaction yields sodium dimethyldithiocarbamate, which can be further processed to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then subjected to crystallization to obtain the desired product in solid form .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,2-dimethyldithiocarbazate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like iodine to form disulfides.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions with alkyl halides.
Major Products:
Oxidation: The oxidation of this compound typically yields thiuram disulfides.
Reduction: Reduction reactions can produce various sulfur-containing compounds.
Substitution: Substitution reactions often result in the formation of alkylated derivatives.
Scientific Research Applications
Sodium 2,2-dimethyldithiocarbazate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2,2-dimethyldithiocarbazate involves its ability to chelate metal ions, thereby inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of these enzymes, leading to various biochemical effects. Additionally, the compound can induce the production of reactive oxygen species, which contribute to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Sodium diethyldithiocarbamate: Similar in structure and function, used in the treatment of hematological malignancies.
Sodium dimethyldithiocarbamate: Another closely related compound with applications in fungicides and rubber chemicals.
Uniqueness: Sodium 2,2-dimethyldithiocarbazate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with transition metals and its versatility in various applications make it a valuable compound in both research and industry .
Properties
CAS No. |
93894-05-4 |
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Molecular Formula |
C3H8N2NaS2+ |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
sodium;[amino(dimethyl)azaniumyl]methanedithioate |
InChI |
InChI=1S/C3H8N2S2.Na/c1-5(2,4)3(6)7;/h4H2,1-2H3;/q;+1 |
InChI Key |
WBBGUHVARARXDN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C(=S)[S-])N.[Na+] |
Origin of Product |
United States |
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